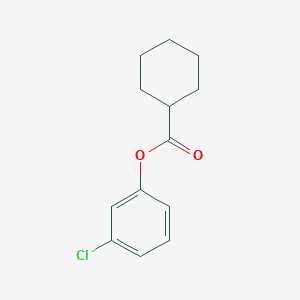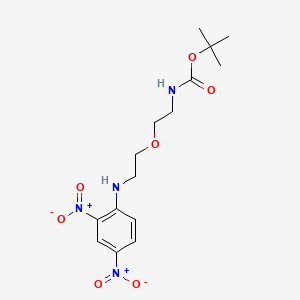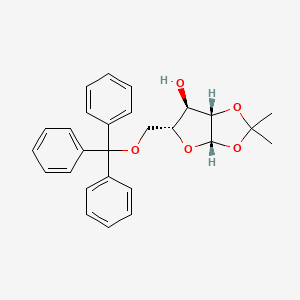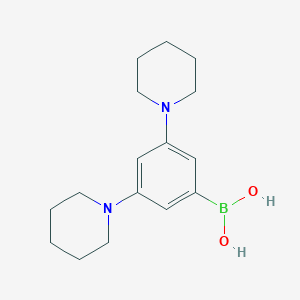
Dimethyl 2-hexylbutanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-hexylbutanedioate is an organic compound with the molecular formula C12H22O4. It is an ester derived from the reaction of hexyl alcohol and butanedioic acid. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl 2-hexylbutanedioate can be synthesized through the esterification of hexyl alcohol with butanedioic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester. The reaction can be represented as follows:
Hexyl alcohol+Butanedioic acid→Dimethyl 2-hexylbutanedioate+Water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes using large-scale reactors. The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for efficient production. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 2-hexylbutanedioate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into hexyl alcohol and butanedioic acid in the presence of water and an acid or base catalyst.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Transesterification: Alcohols, acid or base catalysts.
Major Products Formed
Hydrolysis: Hexyl alcohol and butanedioic acid.
Reduction: Hexyl alcohol and butanediol.
Transesterification: Various esters depending on the alcohol used.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2-hexylbutanedioate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Biological Studies: The compound is used in studies involving ester hydrolysis and enzyme activity.
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds.
Industrial Applications: The ester is used in the production of fragrances, flavors, and plasticizers.
Wirkmechanismus
The mechanism of action of dimethyl 2-hexylbutanedioate involves its interaction with specific molecular targets and pathways. For example, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water molecules, facilitated by acid or base catalysts. In reduction reactions, the ester group is reduced to an alcohol by the transfer of hydride ions from reducing agents.
Vergleich Mit ähnlichen Verbindungen
Dimethyl 2-hexylbutanedioate can be compared with other similar esters such as:
Dimethyl succinate: Similar in structure but lacks the hexyl group.
Diethyl hexylbutanedioate: Similar ester but with ethyl groups instead of methyl groups.
Dimethyl adipate: Similar ester but with a longer carbon chain in the dicarboxylic acid.
The uniqueness of this compound lies in its specific structure, which imparts distinct physical and chemical properties, making it suitable for specific applications in organic synthesis and industrial processes.
Eigenschaften
CAS-Nummer |
101972-91-2 |
|---|---|
Molekularformel |
C12H22O4 |
Molekulargewicht |
230.30 g/mol |
IUPAC-Name |
dimethyl 2-hexylbutanedioate |
InChI |
InChI=1S/C12H22O4/c1-4-5-6-7-8-10(12(14)16-3)9-11(13)15-2/h10H,4-9H2,1-3H3 |
InChI-Schlüssel |
PXJBDEFGOKTSFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CC(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




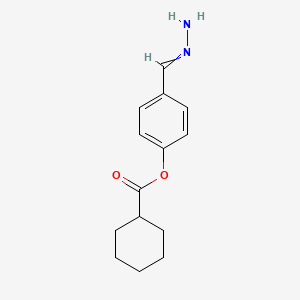
![6-bromothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14067267.png)
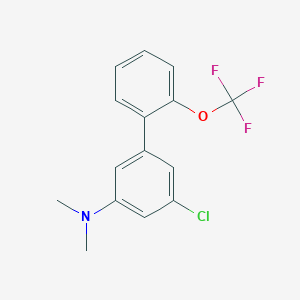
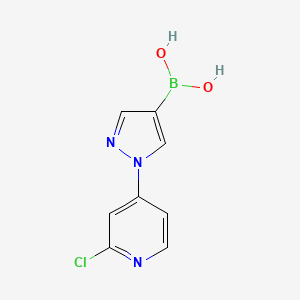
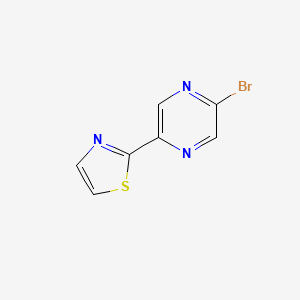

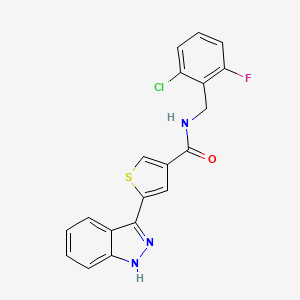
![4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B14067287.png)
